(R)-2-((2-Cyclopentylphenoxy)methyl)oxirane

Beta-adrenoceptor pharmacology Chiral drug differentiation Isolated tissue assay

(R)-2-((2-Cyclopentylphenoxy)methyl)oxirane (CAS 154531-76-7), also referred to as (R)-1,2-epoxy-3-(2'-cyclopentylphenoxy)propane, is a single-enantiomer chiral epoxide building block with the molecular formula C₁₄H₁₈O₂ and a molecular weight of 218.29 g/mol. This compound belongs to the glycidyl ether class and serves as a key synthetic intermediate in the preparation of optically active glycidol derivatives, as documented in PCT Int.

Molecular Formula C₁₄H₁₈O₂
Molecular Weight 218.29
CAS No. 154531-76-7
Cat. No. B1145244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-((2-Cyclopentylphenoxy)methyl)oxirane
CAS154531-76-7
Molecular FormulaC₁₄H₁₈O₂
Molecular Weight218.29
Structural Identifiers
SMILESC1CCC(C1)C2=CC=CC=C2OCC3CO3
InChIInChI=1S/C14H18O2/c1-2-6-11(5-1)13-7-3-4-8-14(13)16-10-12-9-15-12/h3-4,7-8,11-12H,1-2,5-6,9-10H2/t12-/m1/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-((2-Cyclopentylphenoxy)methyl)oxirane (CAS 154531-76-7): Chiral Epoxide Intermediate for Beta-Blocker Synthesis and Impurity Profiling


(R)-2-((2-Cyclopentylphenoxy)methyl)oxirane (CAS 154531-76-7), also referred to as (R)-1,2-epoxy-3-(2'-cyclopentylphenoxy)propane, is a single-enantiomer chiral epoxide building block with the molecular formula C₁₄H₁₈O₂ and a molecular weight of 218.29 g/mol . This compound belongs to the glycidyl ether class and serves as a key synthetic intermediate in the preparation of optically active glycidol derivatives, as documented in PCT Int. Appl. WO 9323386 A1 . Its primary industrial relevance lies in its role as the (R)-enantiomer counterpart to the (S)-oxirane (CAS 118629-68-8) used in the manufacture of the antihypertensive beta-blocker (S)-penbutolol sulfate .

Why (R)-2-((2-Cyclopentylphenoxy)methyl)oxirane Cannot Be Substituted by Its (S)-Enantiomer or Racemate: Stereochemical Divergence with Quantifiable Pharmacological Consequences


Substituting (R)-2-((2-cyclopentylphenoxy)methyl)oxirane (CAS 154531-76-7) with its (S)-enantiomer (CAS 118629-68-8) or the racemic mixture (CAS 28163-40-8) is not a neutral procurement decision. These three forms lead to penbutolol enantiomers with quantitatively distinct pharmacological profiles. The (S)-oxirane is the direct precursor to the clinically active (S)-(-)-penbutolol, which exhibits potent beta-adrenoceptor antagonism . In contrast, the (R)-oxirane yields (R)-(+)-penbutolol (isopenbutolol), which is 50- to 100-fold less potent as a beta-blocker and exhibits a divergent mechanism primarily involving Na⁺ channel blockade rather than beta-adrenergic antagonism . These stereochemistry-driven differences create non-interchangeable procurement requirements depending on whether the end-use is pharmaceutical manufacturing (requiring the (S)-enantiomer), chiral reference standard development (requiring the (R)-enantiomer for impurity identification), or pharmacological probe studies (requiring defined enantiopurity).

Quantitative Differentiation Evidence for (R)-2-((2-Cyclopentylphenoxy)methyl)oxirane Versus Comparators


Downstream Beta-Adrenoceptor Antagonist Potency: 10-Fold Difference Between Penbutolol Enantiomers in Isolated Cardiac Tissue

In the guinea-pig left atrium, (-)-penbutolol (derived from the (S)-oxirane enantiomer, CAS 118629-68-8) was ten times more potent as a beta-adrenoceptor antagonist than (+)-penbutolol (derived from the (R)-oxirane enantiomer, CAS 154531-76-7), while all three forms—(-), (+), and (±)—showed similar cardiodepressant activity . This demonstrates that the beta-blocking potency is stereospecific and that the (R)-oxirane ultimately yields a compound with approximately 10% of the beta-antagonist potency of its (S)-derived counterpart.

Beta-adrenoceptor pharmacology Chiral drug differentiation Isolated tissue assay

In Vivo Beta-Blockade Efficacy: Approximately 100-Fold Difference Between S- and R-Penbutolol on Exercise Heart Rate in Humans

In a double-blind, randomized, placebo-controlled clinical study, 40 mg of S-penbutolol (derived from the (S)-oxirane) produced an approximately 100-fold more potent reduction in exercise heart rate compared to an equal dose of R-penbutolol (isopenbutolol, derived from the (R)-oxirane, CAS 154531-76-7) in human subjects . The R-enantiomer showed only a slight, statistically inferior reduction in exercise and recovery heart rate at 1.5 hours post-ingestion, and had no significant effect on resting or standing heart rate, while the S-enantiomer produced significant declines across all measured parameters .

Clinical pharmacology Exercise testing Beta-blocker enantiomer comparison

Beta-Sympatholytic Activity Ratio: d-Penbutolol Is 50 Times Less Active Than l-Penbutolol Across Multiple Preclinical Models

A comprehensive preclinical evaluation across five test models (anaesthetized dog heart contractility, reserpinized rat, digoxin-poisoned guinea pig, digitoxin/aconitine-poisoned isolated guinea pig heart, and cooled cat) demonstrated that d-penbutolol (derived from the (R)-oxirane) is 50 times less active than l-penbutolol (derived from the (S)-oxirane) in beta-sympatholysis . Furthermore, d-penbutolol showed only local anaesthetic action and was otherwise nearly devoid of pharmacological effects, possessing no intrinsic sympathomimetic activity and no capacity to prolong the cardiac refractory period .

Beta-sympatholysis Preclinical pharmacology Enantiomer specificity

Divergent Mutagenicity Profiles: (R)-Penbutolol Exhibits Distinct Genotoxicity Versus (S)-Penbutolol in Ames Assay

In the Ames Salmonella tester strain TA98, the R(+)-enantiomer of penbutolol (derived from the (R)-oxirane) exhibited mutagenic activity similar to a batch of penbutolol with high content of this optical isomer, while the pharmaceutical form Betapressin (predominantly the S(-)-enantiomer) showed either less or equal mutagenic effectiveness compared to the S(-)-enantiomer alone . In the presence of the S9 metabolic activation mix, the mutagenicity of the R(+)-enantiomer was only slightly affected in the low dose range of 40 to 160 μg/plate, indicating differential metabolic processing of the two enantiomers .

Genotoxicity Ames test Chiral impurity safety

Enantiopurity Requirements: Commercial Specification Comparison of (R)-Oxirane, (S)-Oxirane, and Racemate

Commercially, (R)-2-((2-cyclopentylphenoxy)methyl)oxirane (CAS 154531-76-7) is supplied at ≥95% purity by specialty chemical vendors , while the (S)-enantiomer (CAS 118629-68-8) is available at 97% purity with batch-specific QC documentation including NMR and HPLC . The racemic mixture (CAS 28163-40-8) is also available at ≥95% purity . Critically, the (R)-oxirane is catalogued as a Toronto Research Chemicals (TRC) reference standard (Cat. No. C989945), classified under Building Blocks and Miscellaneous standards, indicating its designated role as an analytical reference material rather than a bulk synthetic intermediate .

Chiral purity Supplier specification Pharmaceutical intermediate procurement

Procurement-Relevant Application Scenarios for (R)-2-((2-Cyclopentylphenoxy)methyl)oxirane (CAS 154531-76-7)


Chiral Reference Standard for (R)-Penbutolol Impurity Identification and Quantification in Pharmaceutical QC

This compound serves as the definitive (R)-enantiomer reference standard for detecting and quantifying the undesired (R)-penbutolol (isopenbutolol) impurity in (S)-penbutolol sulfate drug substance and finished pharmaceutical products. Given that the (R)-enantiomer exhibits a distinct mutagenicity profile in the Ames TA98 assay at doses of 40–160 μg/plate , its control as an impurity is a regulatory requirement. The (R)-oxirane is catalogued as a TRC reference standard (C989945) specifically for this purpose, and is classified as a possible impurity of Penbutolol .

Synthesis of (R)-Penbutolol (Isopenbutolol) as a Pharmacological Probe for Stereospecific Beta-Blocker Mechanism Studies

The (R)-oxirane is the direct synthetic precursor to (R)-penbutolol, which exhibits an IC50 of 0.74 μM as a β-adrenoceptor antagonist with additional Na⁺ channel-blocking activity . This contrasts with (S)-penbutolol (Ki = 11.6 nM for 5-HT₁A receptors in rat CA1), which is approximately 100-fold more potent on exercise heart rate in humans and 10-fold more potent in isolated cardiac tissue . Researchers investigating stereospecific adrenergic signaling or Na⁺ channel pharmacology require enantiopure (R)-oxirane as the starting material for (R)-penbutolol synthesis.

Method Development and Validation for Chiral HPLC Separation of Penbutolol Enantiomers

The (R)-oxirane and its penbutolol product serve as essential reference materials for developing and validating chiral chromatographic methods (HPLC, UPLC, SFC) that separate penbutolol enantiomers. Given the ~100-fold clinical potency difference between S- and R-penbutolol on exercise heart rate and the documented 50-fold difference in beta-sympatholytic activity , regulatory submissions (ANDAs, DMFs) require validated chiral purity methods with properly characterized (R)-enantiomer reference standards to establish system suitability and limit of quantification parameters.

Chemo-Enzymatic Synthesis Research: Defining Enantiomeric Excess Benchmarks for Green Chemistry Route Development

In the context of green chemistry approaches to beta-blocker synthesis, the (R)-oxirane serves as an authentic reference for establishing enantiomeric excess (ee) benchmarks. Recent chemo-enzymatic protocols achieve 99% ee for (S)-penbutolol via kinetic resolution of racemic chlorohydrin intermediates using Candida antarctica lipase B (CALB) with E-values of 183 . The (R)-oxirane enables accurate chiral HPLC calibration for quantifying the enantiomeric purity of both the (R)- and (S)-pathway intermediates, which is essential for optimizing catalyst selectivity and reaction conditions.

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